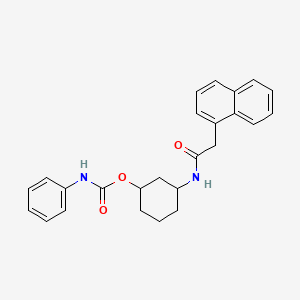

3-(2-(Naphthalen-1-yl)acetamido)cyclohexyl phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are the nitrogen analogue of carboxylate esters, phenols, and carboxylic acids, respectively .

Molecular Structure Analysis

The compound contains a cyclohexyl group, a phenyl group, and a naphthalen-1-yl group, all of which are common in organic chemistry. The cyclohexyl group is a cycloalkane with the formula C6H11, the phenyl group is a functional group with the formula -C6H5, and the naphthalen-1-yl group is derived from naphthalene and has the formula C10H7 .Chemical Reactions Analysis

Carbamates undergo hydrolysis to yield the corresponding amine and a carbamic acid, which spontaneously decomposes to carbon dioxide and an alcohol .Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized, contributing to the development of new chemical entities with potential applications. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with naphthalene substituents, have been extensively studied. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, highlighting their potential in further chemical research and applications (Özer, Arslan, VanDerveer, & Külcü, 2009).

Anticancer Screening

Some derivatives have been explored for their potential anticancer properties. For instance, a series of compounds synthesized through copper(I)-catalyzed 1,3-dipolar cycloaddition reactions demonstrated potent inhibitory activities in various cancer cell lines, indicating the relevance of these compounds in anticancer drug discovery (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).

Material Science Applications

In materials science, the synthesis and characterization of new compounds with specific structural features have led to insights into their potential applications. For example, studies on the adsorption of phenolic compounds by carbon nanotubes have highlighted the role of aromaticity and substitution of hydroxyl groups in environmental systems, suggesting that compounds with naphthalene moieties could play a role in enhancing adsorption properties (Lin & Xingt, 2008).

Luminescent Properties and Supramolecular Chemistry

Research into the luminescent properties of lanthanide picrate complexes with podand-type ligands, including those derived from naphthalene, has shown promising results for the development of luminescent materials. These studies provide a foundation for further exploration of such compounds in optical devices and materials science (Wang, Tang, Liu, Tang, & Tan, 2009).

Environmental Remediation

Compounds with naphthalene derivatives have been explored for environmental applications, such as the synergistic solubilization of polycyclic aromatic hydrocarbons by mixed surfactants, highlighting the potential use of these compounds in the remediation of contaminated sites (Zhu & Feng, 2003).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[3-[(2-naphthalen-1-ylacetyl)amino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c28-24(16-19-10-6-9-18-8-4-5-15-23(18)19)26-21-13-7-14-22(17-21)30-25(29)27-20-11-2-1-3-12-20/h1-6,8-12,15,21-22H,7,13-14,16-17H2,(H,26,28)(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSQBDLJJOUPQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354559.png)

![5-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2354560.png)

![N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2354564.png)

![7-((4-chlorophenyl)sulfonyl)-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2354565.png)

![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide](/img/structure/B2354568.png)